Clinical Leg Volume Reduction: Oxerutin Mixture (Mono/Di-HER-Rich) vs. Troxerutin (Tri-HER-Dominant)
In a 12-week randomised, double-blind clinical trial in 12 female post-menopausal patients with chronic venous insufficiency grade II, the oxerutin preparation Venoruton®—whose composition includes approximately 37% di-HERs (including 3',7-di-O-HER) and 33% mono-HER—produced a mean leg volume reduction of −261 ± 154.2 mL/week, compared to −73.2 ± 97.1 mL/week for troxerutin (a preparation dominated by ≥80% tri-O-(β-hydroxyethyl)-rutoside). The difference is statistically significant (p = 0.04). Both groups received 900 mg/day orally. Oxerutins additionally demonstrated a clinically meaningful carry-over effect persisting through the 4-week treatment-free follow-up period, which was not observed with troxerutin [1].
| Evidence Dimension | Leg volume reduction (water displacement) in chronic venous insufficiency patients |
|---|---|
| Target Compound Data | Oxerutins (Venoruton®, ~37% di-HER fraction including 3',7-di-O-HER): −261 ± 154.2 mL/week |
| Comparator Or Baseline | Troxerutin (≥80% tri-O-(β-hydroxyethyl)-rutoside): −73.2 ± 97.1 mL/week |
| Quantified Difference | 3.57-fold greater volume reduction; p = 0.04 |
| Conditions | 12-week double-blind RCT; 900 mg/day oral; n=12 post-menopausal females with CVI grade II; leg volume by water displacement at weeks 0, 2, 4, 8, 12, 16 |
Why This Matters
This is the only published head-to-head clinical trial directly demonstrating that an oxerutin mixture enriched in mono- and di-HER components produces significantly superior objective efficacy compared to a tri-HER-dominant preparation, providing the strongest available evidence that di-HER content is a critical determinant of therapeutic outcome.
- [1] Rehn D, et al. Comparison between the efficacy and tolerability of oxerutins and troxerutin in the treatment of patients with chronic venous insufficiency. Arzneimittelforschung. 1993 Oct;43(10):1060-3. PMID: 8267669. View Source
